1-Azabicyclo[2.2.2]octan-3-YL pentanoate
Description
1-Azabicyclo[2.2.2]octan-3-yl pentanoate (IUPAC name: pentanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester) is a quinuclidine-based ester derivative. The compound features a bicyclic quinuclidine core (C₇H₁₃N) esterified with pentanoic acid (C₅H₁₀O₂), yielding the molecular formula C₁₂H₂₁NO₂.
Properties
CAS No. |
211738-62-4 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl pentanoate |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-12(14)15-11-9-13-7-5-10(11)6-8-13/h10-11H,2-9H2,1H3 |
InChI Key |
BHQVGSQHGMGQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CN2CCC1CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-YL pentanoate typically involves the reaction of 1-Azabicyclo[2.2.2]octan-3-ol with pentanoic acid under esterification conditions. This reaction can be catalyzed by acidic or basic catalysts, and the reaction conditions often include heating and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-YL pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-YL pentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-YL pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ester group can also undergo hydrolysis, releasing the active 1-Azabicyclo[2.2.2]octan-3-ol, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The quinuclidine scaffold is a common motif in medicinal chemistry due to its rigidity and ability to interact with acetylcholine receptors. Below is a comparison of 1-azabicyclo[2.2.2]octan-3-yl pentanoate with key analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
